molecular formula C20H18FNO4 B12470197 2-(4-Fluorophenyl)-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate

2-(4-Fluorophenyl)-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate

Cat. No.: B12470197
M. Wt: 355.4 g/mol
InChI Key: SZKMBUMDQPWNPU-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate is a complex organic compound that belongs to the class of pyrrolidine carboxylates This compound is characterized by the presence of a fluorophenyl group, a benzyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and a Lewis acid catalyst.

    Formation of the Ester Linkage: The final step involves the esterification of the carboxylate group with 2-oxoethyl chloride under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorophenyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Substituted benzyl or fluorophenyl derivatives.

Scientific Research Applications

2-(4-Fluorophenyl)-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-5-phenylbarbituric acid
  • 1-Benzylpyrimidine-2,4,6(1H,3H,5H)-trione
  • (4-Fluorophenyl)piperazin-2-one
  • N-(4-Chloro-4-oxobutyl)phthalimide

Uniqueness

2-(4-Fluorophenyl)-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate is unique due to the presence of both a fluorophenyl group and a pyrrolidine ring, which confer distinct chemical and biological properties. This combination is not commonly found in similar compounds, making it a valuable subject for research and development.

Properties

Molecular Formula

C20H18FNO4

Molecular Weight

355.4 g/mol

IUPAC Name

[2-(4-fluorophenyl)-2-oxoethyl] 1-benzyl-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C20H18FNO4/c21-17-8-6-15(7-9-17)18(23)13-26-20(25)16-10-19(24)22(12-16)11-14-4-2-1-3-5-14/h1-9,16H,10-13H2

InChI Key

SZKMBUMDQPWNPU-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)OCC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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